
CID 121232549
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) is a complex compound with the molecular formula AlCrH9O10P and a molecular weight of 279.016859 . This compound is formed through the reaction of phosphoric acid with aluminum hydroxide and chromium oxide (CrO3). It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves the reaction of phosphoric acid with aluminum hydroxide and chromium oxide (CrO3). The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The raw materials, including phosphoric acid, aluminum hydroxide, and chromium oxide (CrO3), are carefully measured and mixed to achieve the desired reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, which facilitate the formation of different products. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions include various phosphates and oxides, which have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst and reagent in various reactions. In biology and medicine, it is utilized for its unique properties in drug formulation and delivery systems. In industry, it is employed in the production of coatings, pigments, and other materials .
Wirkmechanismus
The mechanism of action of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of stable complexes with other molecules, which can influence various biochemical and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) include other phosphates and oxides, such as aluminum phosphate and chromium phosphate .
Uniqueness: What sets phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) apart from similar compounds is its unique combination of aluminum, chromium, and phosphoric acid, which imparts distinct properties and applications .
Eigenschaften
Molekularformel |
AlCrH9O10P |
|---|---|
Molekulargewicht |
279.02 g/mol |
InChI |
InChI=1S/Al.Cr.H3O4P.3H2O.3O/c;;1-5(2,3)4;;;;;;/h;;(H3,1,2,3,4);3*1H2;;; |
InChI-Schlüssel |
BUCHKYZFUNOEGY-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.OP(=O)(O)O.O=[Cr](=O)=O.[Al] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


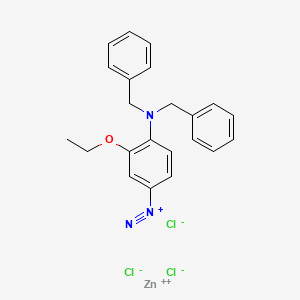

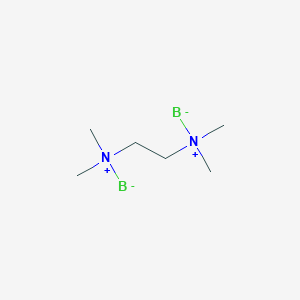
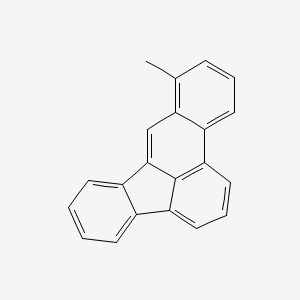

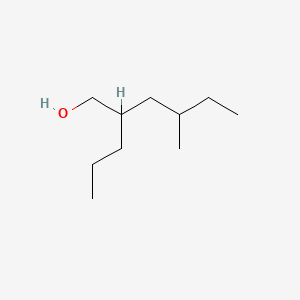
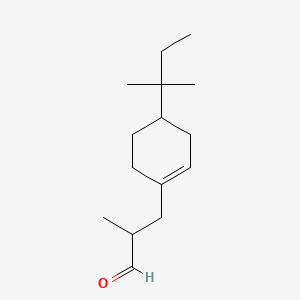
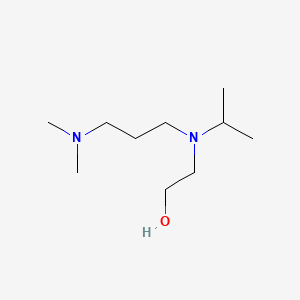
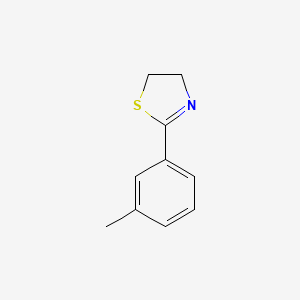
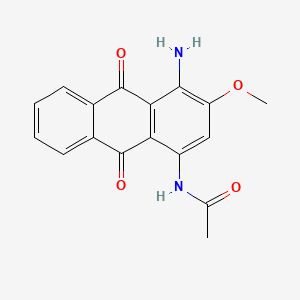
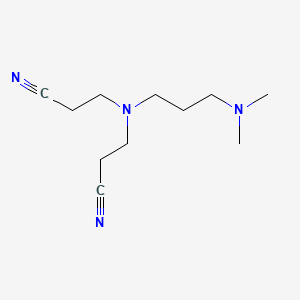


![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
